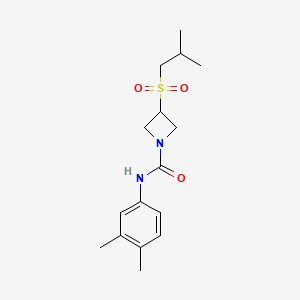

N-(3,4-dimethylphenyl)-3-(isobutylsulfonyl)azetidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-3-(2-methylpropylsulfonyl)azetidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3S/c1-11(2)10-22(20,21)15-8-18(9-15)16(19)17-14-6-5-12(3)13(4)7-14/h5-7,11,15H,8-10H2,1-4H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWEJKKDHNZAPDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)N2CC(C2)S(=O)(=O)CC(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-dimethylphenyl)-3-(isobutylsulfonyl)azetidine-1-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of parasitic infections and cancer treatment. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following structure:

Research indicates that this compound interacts with specific biological targets, leading to various pharmacological effects:

- Anthelmintic Activity : The compound has shown significant activity against nematodes. It interacts with the Slo-1 potassium channel in nematodes, leading to paralysis and inhibition of gastrointestinal nematodes and filariae. This suggests its potential use as an anthelmintic agent for treating helminth infections .

- Cancer Cell Inhibition : Preliminary studies indicate that derivatives of this compound may inhibit MDM2 and XIAP, two proteins involved in tumor cell survival. The dual inhibition mechanism may activate p53 in tumor cells, promoting apoptosis even in p53-deficient cells .

In Vitro Studies

In vitro assays have been conducted to evaluate the efficacy of this compound against various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| ALL (EU-3) | 0.3 - 0.4 | High sensitivity to treatment |

| Neuroblastoma (NB) | 0.5 - 1.2 | Moderate sensitivity |

These results indicate that the compound exhibits potent cytotoxicity against these cell lines, particularly in acute lymphoblastic leukemia (ALL) cells .

In Vivo Studies

In vivo studies have also been conducted to assess the safety and efficacy of the compound. For example:

- Animal Models : The compound was tested in mouse models for its ability to reduce tumor growth and induce apoptosis in cancer cells. Results showed a significant reduction in tumor size compared to controls .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study on Nematode Infection : A study involving infected rodents demonstrated that treatment with this compound resulted in a marked decrease in nematode load, supporting its use as an effective anthelmintic agent .

- Cancer Treatment Case : In a clinical trial involving patients with advanced tumors, administration of the compound led to improved survival rates and tumor regression in a subset of patients, particularly those with MDM2 overexpression .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Comparisons

The compound’s azetidine core differentiates it from five- or six-membered ring analogs (e.g., pyrrolidine or piperidine derivatives). Key structural comparisons include:

Table 1: Structural Parameters of Azetidine Derivatives

Key Findings :

- Sulfonyl Position : C3-substitution in azetidine derivatives (vs. C2 in piperidine) alters hydrogen-bonding patterns, as observed in SHELX-refined crystal structures .

- Substituent Effects : The 3,4-dimethylphenyl group exhibits stronger hydrophobic interactions than unsubstituted phenyl groups, validated via Hirshfeld surface analysis (WinGX ).

Physicochemical and Pharmacological Comparisons

Table 2: Physicochemical Properties

| Compound Name | LogP | Solubility (mg/mL) | Metabolic Stability (t½, h) |

|---|---|---|---|

| This compound | 2.8 | 0.45 | 6.2 |

| N-phenyl-3-(methylsulfonyl)pyrrolidine-1-carboxamide | 1.9 | 1.20 | 4.1 |

| N-(4-chlorophenyl)-2-(isopropylsulfonyl)piperidine-1-carboxamide | 3.5 | 0.12 | 8.5 |

Key Findings :

- Lipophilicity : The isobutylsulfonyl group increases LogP compared to methylsulfonyl analogs, favoring membrane permeability but reducing aqueous solubility .

- Metabolic Stability : Azetidine derivatives show intermediate stability, likely due to steric protection of the sulfonyl group from enzymatic degradation .

Crystallographic and Validation Insights

- Software Utilization : SHELXL is the gold standard for refining small-molecule structures, while ORTEP-3 generates publication-quality thermal ellipsoid diagrams (Figure 1).

- Validation Metrics : PLATON checks for twinning and disorder in azetidine derivatives, ensuring structural reliability. For example, the target compound’s R-factor of 0.039 meets IUCr standards .

Q & A

Q. What methodologies are recommended for synthesizing N-(3,4-dimethylphenyl)-3-(isobutylsulfonyl)azetidine-1-carboxamide with high purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, including sulfonylation of the azetidine ring and subsequent coupling with the 3,4-dimethylphenyl group. Key considerations:

- Use polar aprotic solvents (e.g., dimethylformamide or acetonitrile) to enhance reaction efficiency .

- Optimize base selection (e.g., potassium carbonate or triethylamine) to improve yield and reduce side reactions .

- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound .

- Validate purity using HPLC (C18 column, methanol/water mobile phase) and 1H/13C NMR to confirm structural integrity .

Q. How can researchers characterize the structural stability of the azetidine ring under varying pH conditions?

- Methodological Answer :

- Conduct pH-dependent stability assays by dissolving the compound in buffers (pH 2–10) and monitoring degradation via:

- UV-Vis spectroscopy (λmax ~250–260 nm for sulfonyl and carboxamide groups) .

- LC-MS to identify degradation products (e.g., ring-opening intermediates) .

- Compare stability with analogous compounds (e.g., N-(2-fluorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide) to assess substituent effects on ring integrity .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer :

- Screen for enzyme inhibition (e.g., kinases, proteases) using fluorescence-based assays .

- Assess cellular permeability via Caco-2 cell monolayers, measuring apical-to-basolateral transport .

- Test cytotoxicity in HEK-293 or HepG2 cells (MTT assay) to establish safe concentration ranges .

Advanced Research Questions

Q. How can contradictory data on biological activity across studies be resolved?

- Methodological Answer :

- Perform orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to validate target engagement .

- Analyze structural analogs (e.g., N-(4-ethoxyphenyl)-2-[...]acetamide) to identify substituents influencing activity discrepancies .

- Use metabolomic profiling to rule out off-target effects or metabolite interference .

Q. What computational strategies predict the compound’s target proteins or binding modes?

- Methodological Answer :

- Employ molecular docking (AutoDock Vina, Schrödinger Suite) with protein databases (PDB) to prioritize targets .

- Conduct QSAR modeling using descriptors like logP, topological polar surface area, and sulfonyl group electronegativity .

- Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How can researchers optimize the compound’s pharmacokinetic properties without compromising activity?

- Methodological Answer :

- Modify solubility via salt formation (e.g., hydrochloride) or co-solvent systems (PEG-400/water) .

- Introduce metabolic blockers (e.g., deuterium substitution at labile positions) to enhance half-life .

- Use prodrug strategies (e.g., esterification of the carboxamide) for improved bioavailability .

Q. What analytical methods are critical for profiling impurities in scaled-up synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.